molecular formula C14H17BrN2O3 B12332122 (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate

(1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate

Cat. No.: B12332122
M. Wt: 341.20 g/mol
InChI Key: GZFGTASWNSJRJY-UHFFFAOYSA-N
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Description

(1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate is a complex organic compound that features a cyclohexane ring substituted with a methyl ester and a bromopyridinylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its bromopyridinyl group is particularly useful for labeling and tracking in biochemical assays .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its incorporation into polymers or other materials can lead to innovative products with wide-ranging applications .

Mechanism of Action

The mechanism of action of (1r,4r)-Methyl 4-(5-bromopyridin-2-ylcarbamoyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group can form strong interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathway involved .

Properties

Molecular Formula

C14H17BrN2O3

Molecular Weight

341.20 g/mol

IUPAC Name

methyl 4-[(5-bromopyridin-2-yl)carbamoyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H17BrN2O3/c1-20-14(19)10-4-2-9(3-5-10)13(18)17-12-7-6-11(15)8-16-12/h6-10H,2-5H2,1H3,(H,16,17,18)

InChI Key

GZFGTASWNSJRJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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